REACTION_CXSMILES
|
C([O:3][C:4](=[O:16])[CH2:5][CH:6]1[CH2:11][CH2:10][N:9]([CH:12]2[CH2:15][CH2:14][CH2:13]2)[CH2:8][CH2:7]1)C.O1CCCC1.O.[OH-].[Li+].Cl>O>[CH:12]1([N:9]2[CH2:8][CH2:7][CH:6]([CH2:5][C:4]([OH:16])=[O:3])[CH2:11][CH2:10]2)[CH2:13][CH2:14][CH2:15]1 |f:2.3.4|
|
Name
|
|
Quantity
|
652.9 mg
|
Type
|
reactant
|
Smiles
|
C(C)OC(CC1CCN(CC1)C1CCC1)=O
|
Name
|
|
Quantity
|
6 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
lithium hydroxide monohydrate
|
Quantity
|
133 mg
|
Type
|
reactant
|
Smiles
|
O.[OH-].[Li+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature for 16 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added in a single lot
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled again to 0° C.
|
Type
|
CUSTOM
|
Details
|
The volatiles were removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the traces of water were removed by azeotropic distillation with toluene
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CCC1)N1CCC(CC1)CC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 747.9 mg | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 130.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |